molecular formula C8H8F2IN B2743031 N-(2,2-difluoroethyl)-3-iodoaniline CAS No. 1184404-75-8

N-(2,2-difluoroethyl)-3-iodoaniline

Cat. No. B2743031
CAS RN: 1184404-75-8
M. Wt: 283.06
InChI Key: CQXDEAOTNRLGCB-UHFFFAOYSA-N
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Description

“N-(2,2-difluoroethyl)-3-iodoaniline” is a compound that likely contains an aniline group (a phenyl group attached to an amino group), a difluoroethyl group (a two-carbon chain with two fluorine atoms attached), and an iodine atom. The exact properties of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a benzene ring (from the aniline group) attached to an amino group, which is in turn attached to a two-carbon chain with two fluorine atoms. One of the carbons on the benzene ring would also be attached to an iodine atom .

Scientific Research Applications

Hypervalent Iodine(III) Reagents in Radical Chemistry

Hypervalent iodine(III) compounds, including iodine(III) reagents, are utilized for their unique reactivity in both ionic and radical processes. These compounds are instrumental in constructing various chemical bonds (C–CF3, C–N3, C–CN, etc.) through electrophilic reactions. They also facilitate the generation of carbon and heteroatom radicals, enabling transformations such as alkane C–H functionalization. This radical reactivity is exploited in synthetic chemistry for developing novel compounds and materials (Xi Wang & A. Studer, 2017).

Shelf-stable Electrophilic Reagents for Trifluoromethylthiolation

The design of shelf-stable electrophilic reagents for the trifluoromethylthiolation of substrates represents a significant advancement in the field of pharmaceuticals and materials science. These reagents, developed to improve the lipophilicity and stability of lead compounds, enable the late-stage functionalization of drug molecules. The development of such reagents underscores the importance of fluorine chemistry in enhancing the properties of organic molecules for various applications (X. Shao et al., 2015).

Halogen-Bond Effects in Molecular Co-crystals

The study of halogen-bond effects on the thermo- and photochromic behavior of anil-based molecular co-crystals highlights the role of iodine in modifying the physical properties of materials. These studies provide insights into how halogen bonding influences the optical properties of materials, offering potential applications in the development of responsive materials and sensors (Andrea Carletta et al., 2017).

Radiofluorination of Non-activated and Hindered Aromatics

The use of spirocyclic hypervalent iodine(III) complexes for the radiofluorination of non-activated aromatics represents a breakthrough in the synthesis of radiopharmaceuticals for positron emission tomography (PET). This methodology enables the efficient labeling of a wide range of functionalized arenes and heteroarenes, facilitating the development of novel PET tracers for medical imaging (Benjamin H. Rotstein et al., 2014).

Future Directions

The future directions for research on “N-(2,2-difluoroethyl)-3-iodoaniline” would likely involve further exploration of its properties and potential applications. For example, fluorinated polyacrylamides have been proposed for a wide range of biomedical applications .

properties

IUPAC Name

N-(2,2-difluoroethyl)-3-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2IN/c9-8(10)5-12-7-3-1-2-6(11)4-7/h1-4,8,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXDEAOTNRLGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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